molecular formula C20H30N2O4 B15075893 N'-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide

N'-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide

Katalognummer: B15075893
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: AGYSMICUKPQTRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butylcyclohexylidene group attached to a trimethoxybenzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with 3,4,5-trimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid can be employed to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-tert-butylcyclohexylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • **Reduction

Eigenschaften

Molekularformel

C20H30N2O4

Molekulargewicht

362.5 g/mol

IUPAC-Name

N-[(4-tert-butylcyclohexylidene)amino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H30N2O4/c1-20(2,3)14-7-9-15(10-8-14)21-22-19(23)13-11-16(24-4)18(26-6)17(12-13)25-5/h11-12,14H,7-10H2,1-6H3,(H,22,23)

InChI-Schlüssel

AGYSMICUKPQTRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.